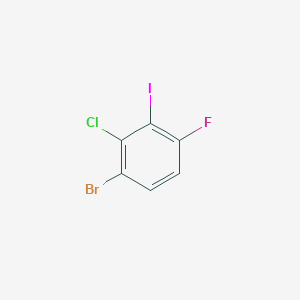

3-Bromo-2-chloro-6-fluoroiodobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-2-chloro-6-fluoroiodobenzene is a chemical compound with the molecular formula C6H2BrClFI . It is used in various chemical reactions and has a molecular weight of 335.34 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromine, chlorine, fluorine, and iodine atoms . The InChI code for this compound is 1S/C6H2BrClFI/c7-3-1-2-4 (9)6 (10)5 (3)8/h1-2H .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación

Vibrational Spectra and Electronic States

One application of halobenzene derivatives, such as 3-Bromo-2-chloro-6-fluoroiodobenzene, is in the study of their vibrational spectra and electronic states. Research shows that halobenzene cations exhibit distinct vibrational spectra in their ground and excited electronic states, providing valuable data for understanding the molecular dynamics and electronic structures of halogenated benzenes. These findings have implications for spectroscopic applications and the study of molecular ionization processes (Kwon, Kim, & Kim, 2002).

Photoreactions with Cyclopentene

Another application involves the photoreactions of halogenobenzenes with cyclopentene. Studies demonstrate that chloro-, bromo-, and iodo-benzenes can react with cyclopentene to produce products derived from insertion into the C–halogen bond. This reaction type, previously unknown in this series, opens new pathways for the synthesis of complex organic compounds and has potential applications in materials science and organic synthesis (Bryce-smith, Dadson, & Gilbert, 1980).

Interaction with Other Molecules

The interaction of halobenzene derivatives with other molecules, such as methane, fluoroform, chloroform, and bromoform, has been extensively studied. These interactions offer insights into the stabilization energies, potential energy surfaces, and hydrogen bonding capabilities of halobenzenes. Such studies are critical for designing new materials and understanding the fundamental properties of halogenated compounds (Keefe & Isenor, 2008).

Triazidation and Cross-linking Applications

This compound and similar compounds can undergo triazidation, leading to the formation of triazidobenzenes. These compounds have potential applications as photoactive cross-linking reagents in polymer chemistry, providing a route to new materials with unique properties. Such reactions also highlight the compound's role in organic synthesis and the photochemical preparation of novel organic magnetic materials (Chapyshev & Chernyak, 2013).

Emission Spectra by Electron Impact

The study of the emission spectra of aromatic halides, including compounds like this compound, by controlled electron impact offers insights into the electronic excitation processes. These studies have applications in developing new spectroscopic methods and understanding the electronic properties of halogenated aromatic compounds (Ogawa, Tsuji, Toyoda, & Ishibashi, 1973).

Mecanismo De Acción

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation and may cause respiratory irritation . Precautionary statements include P260;P312;P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, call a POISON CENTER/doctor if you feel unwell, and wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

1-bromo-2-chloro-4-fluoro-3-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-3-1-2-4(9)6(10)5(3)8/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXVVVHKJRXELS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)I)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(2R)-2-[[5-(4-Chlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoyl]amino]benzamide](/img/structure/B2695010.png)

![Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride](/img/structure/B2695014.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2695017.png)

![3,4-Diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one](/img/structure/B2695018.png)

![2-(4-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2695019.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N,2-dimethyl-5-(4-nitrophenyl)furan-3-carboxamide](/img/structure/B2695021.png)

![1-methyl-2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2695028.png)

![3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B2695029.png)

![4-Chlorophenyl [2-phenyl-6-(phenylsulfanyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B2695031.png)